dTDP-4-dehydro-6-deoxy-L-mannose

Description

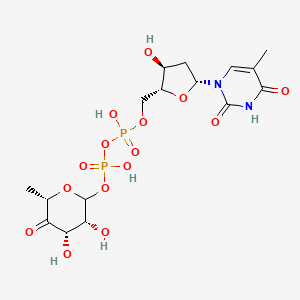

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O15P2 |

|---|---|

Molecular Weight |

546.31 g/mol |

IUPAC Name |

[(3R,4S,6S)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-10,12-13,15,19,21-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,12+,13+,15?/m0/s1 |

InChI Key |

PSXWNITXWWECNY-WPTIAVDBSA-N |

SMILES |

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |

Isomeric SMILES |

C[C@H]1C(=O)[C@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O |

Canonical SMILES |

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |

Origin of Product |

United States |

Enzymatic Pathways for the Synthesis of Dtdp 4 Dehydro 6 Deoxy L Mannose

Initial Steps: Formation of Activated Glucose Precursors

The journey to dTDP-4-dehydro-6-deoxy-L-mannose begins with the activation of glucose, a process that prepares the sugar for subsequent enzymatic modifications. This initial phase involves two key enzymatic reactions that transform glucose-1-phosphate into an activated intermediate.

Thymidine (B127349) Diphosphate (B83284) D-glucose Biosynthesis (e.g., by Glucose-1-phosphate Thymidylyltransferase, RmlA/Agl11)

The first committed step in this biosynthetic pathway is the synthesis of thymidine diphosphate D-glucose (dTDP-D-glucose). This reaction is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase, commonly known as RmlA. acs.org RmlA facilitates the condensation of deoxythymidine triphosphate (dTTP) and glucose-1-phosphate (G-1-P), resulting in the formation of dTDP-D-glucose and pyrophosphate. nih.govupenn.edu This reaction is a nucleotidyl transfer, where the dTMP moiety is transferred to G-1-P. upenn.edu

RmlA is a homotetrameric enzyme, with each monomer comprising three functional subdomains. nih.gov The active site is formed by the core and sugar-binding domains. acs.org Structural and kinetic studies have revealed that the enzyme follows a sequential ordered Bi-Bi mechanism, where substrate binding and product release occur in a specific sequence. researchgate.netnrel.gov The binding of dTTP typically precedes the binding of glucose-1-phosphate. acs.org The enzyme's activity is subject to feedback inhibition by the final product of the pathway, dTDP-L-rhamnose, which helps regulate the flux of this metabolic route. nih.govacs.org

Table 1: Kinetic Parameters of Glucose-1-phosphate Thymidylyltransferase (RmlA)

| Organism | Substrate | KM (μM) | kcat (s-1) | Catalytic Efficiency (kcat/KM) (M-1s-1) |

|---|---|---|---|---|

| Mycobacterium tuberculosis | dTTP | 10.6 ± 0.7 | - | 7.5 x 105 |

| Mycobacterium tuberculosis | Glucose-1-phosphate | 32.7 ± 2.9 | - | 2.2 x 105 |

| Pseudomonas aeruginosa | dTTP | 7.8 (95% CI 4.3-14.4) | - | - |

| Pseudomonas aeruginosa | Glucose-1-phosphate | 9.5 (95% CI 6.8-13.5) | - | - |

Data sourced from multiple studies and may have been determined under varying conditions. researchgate.netproteopedia.org

Dehydration of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose (e.g., by dTDP-D-glucose 4,6-dehydratase, RmlB/Agl12)

Following its synthesis, dTDP-D-glucose is acted upon by the enzyme dTDP-D-glucose 4,6-dehydratase, or RmlB. This enzyme catalyzes the irreversible dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. nih.govnih.gov This reaction is a crucial step in the biosynthesis of all 6-deoxysugars. researchgate.net RmlB is a homodimeric protein, with each monomer having two domains: a larger N-terminal domain that binds the cofactor NAD+ and a smaller C-terminal domain that binds the dTDP-D-glucose substrate. nih.govwikipedia.org The enzyme utilizes a tightly bound NAD+ cofactor to transiently oxidize the substrate, which activates it for the subsequent dehydration step. uniprot.org The reaction mechanism involves an oxidation-reduction process, where the C4 hydroxyl group of the glucose moiety is oxidized to a ketone, followed by the elimination of a water molecule from C5 and C6, and finally, the reduction of the C6 position. wikipedia.org

Table 2: Properties of dTDP-D-glucose 4,6-dehydratase (RmlB)

| Property | Description |

|---|---|

| Enzyme Commission Number | EC 4.2.1.46 uniprot.org |

| Systematic Name | dTDP-glucose 4,6-hydro-lyase (dTDP-4-dehydro-6-deoxy-D-glucose-forming) uniprot.org |

| Structure | Homodimer; each monomer has an N-terminal NAD+-binding domain (Rossmann fold) and a C-terminal substrate-binding domain. nih.govwikipedia.orguniprot.org |

| Cofactor | NAD+ uniprot.org |

| Function | Catalyzes the dehydration of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. nih.govnih.gov |

Information compiled from various biochemical and structural studies.

Stereospecific Epimerization to this compound

The final step in the synthesis of this compound involves a complex stereochemical rearrangement of the sugar moiety. This transformation is carried out by a single enzyme that inverts the stereochemistry at two different carbon centers.

Catalytic Role of dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC/Agl13)

The enzyme responsible for the conversion of dTDP-4-keto-6-deoxy-D-glucose to this compound is dTDP-4-dehydrorhamnose 3,5-epimerase, also known as RmlC. nih.govnih.gov This remarkable enzyme catalyzes a double epimerization at both the C3 and C5 positions of the sugar ring, a crucial step in the pathway leading to the L-rhamnose precursor. researchgate.net RmlC is a homodimer and, unlike RmlB, does not require a cofactor for its activity. nih.govnih.gov The enzyme is structurally distinct from other known epimerases, placing it in a new class of carbohydrate epimerases. researchgate.net The active site is located in a cleft between the two β-sheets of the monomer and is composed of highly conserved residues from both monomers of the dimer. researchgate.netnih.gov

Mechanistic Considerations of C3 and C5 Epimerization

The catalytic mechanism of RmlC involves four stereospecific proton transfers, leading to a significant conformational change in the substrate. nih.gov While the exact order of events has been a subject of investigation, current evidence suggests a dominant pathway where epimerization at C5' is followed by epimerization at C3'. nih.gov

The proposed mechanism involves an absolutely conserved Histidine residue (His65 in Pseudomonas aeruginosa) acting as the catalytic base, abstracting protons from both the C5' and C3' positions. nih.gov A Tyrosine residue is thought to act as the proton source for both epimerization steps. nih.gov During the catalytic cycle, the carbohydrate substrate is believed to adopt an unusual twist-boat conformation within the active site. nih.govmasterorganicchemistry.com This conformation is energetically less favorable than the typical chair conformation of cyclohexanes but is necessary to facilitate the stereochemical inversions. upenn.eduyoutube.comyoutube.com The structural and biochemical data indicate that this conformational flexibility is a key feature of the RmlC catalytic mechanism, allowing for the precise repositioning of the sugar for the sequential epimerization reactions. nih.gov

Downstream Enzymatic Transformations of Dtdp 4 Dehydro 6 Deoxy L Mannose

Biosynthesis of dTDP-L-Rhamnose

The formation of dTDP-L-rhamnose is a key step in the assembly of cell wall components in many pathogenic bacteria, making the enzymes in this pathway potential therapeutic targets. semanticscholar.orgnih.govnih.gov

The final step in the biosynthesis of dTDP-L-rhamnose is the reduction of dTDP-4-dehydro-6-deoxy-L-mannose (also known as dTDP-6-deoxy-L-lyxo-4-hexulose). nih.govuniprot.org This reaction is catalyzed by the enzyme dTDP-4-dehydrorhamnose reductase, commonly known as RmlD. semanticscholar.orgwikipedia.org RmlD is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govcore.ac.uk The enzyme from Salmonella enterica serovar Typhimurium, for example, catalyzes the conversion of dTDP-6-deoxy-L-lyxo-4-hexulose to dTDP-L-rhamnose. nih.gov This enzymatic step is essential for the production of L-rhamnose, a sugar frequently found in bacterial lipopolysaccharides (LPS) and cell surface glycoconjugates. semanticscholar.orgnih.govuniprot.org

| Property | Description | References |

|---|---|---|

| Enzyme Name | dTDP-4-dehydrorhamnose reductase | semanticscholar.orgwikipedia.orgnih.gov |

| EC Number | 1.1.1.133 | nih.govwikipedia.org |

| Substrate | This compound (dTDP-6-deoxy-L-lyxo-4-hexulose) | nih.govuniprot.org |

| Product | dTDP-L-rhamnose (dTDP-6-deoxy-L-mannose) | wikipedia.org |

| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) | nih.govcore.ac.uk |

| Biological Role | Final step in dTDP-L-rhamnose biosynthesis, crucial for bacterial cell wall synthesis (e.g., LPS). | semanticscholar.orgnih.govuniprot.org |

The reduction of the C4-keto group by RmlD is a stereospecific reaction that requires a nicotinamide (B372718) cofactor, typically NADPH. wikipedia.orgwellcomeopenresearch.orgnih.gov The systematic name for this enzyme is dTDP-6-deoxy-L-mannose:NADP+ 4-oxidoreductase. wikipedia.org The reaction mechanism involves the transfer of a hydride ion from the C4 position of the nicotinamide ring of NADPH to the C4-carbonyl group of the substrate. core.ac.uk

Structural and sequence analyses of RmlD from various bacterial sources have identified a conserved catalytic triad (B1167595) of serine, tyrosine, and lysine (B10760008) (S-Y-K) residues, which is characteristic of the SDR protein superfamily. semanticscholar.orgnih.gov This triad is essential for catalysis. The tyrosine residue is believed to act as the general acid, protonating the carbonyl oxygen of the substrate, thereby facilitating the hydride attack from NADPH. core.ac.uk Some RmlD enzymes, such as the one from Sinorhizobium fredii, can utilize both NADH and NADPH as cofactors with similar efficiency. uniprot.org The reaction is NAD(P)H-dependent for the formation of dTDP-L-rhamnose. nih.gov

Biosynthesis of dTDP-6-deoxy-L-Talose

In some bacteria, the intermediate this compound is alternatively converted to dTDP-6-deoxy-L-talose, an unusual sugar found in certain bacterial cell wall antigens. nih.govoup.com

The biosynthesis of dTDP-6-deoxy-L-talose is catalyzed by dTDP-6-deoxy-L-lyxo-4-hexulose reductase, also known as Tll. oup.comresearchgate.net This enzyme, like RmlD, acts on the same substrate, this compound. nih.govresearchgate.net However, it catalyzes the reduction with a different stereochemical outcome. The enzyme was first identified and characterized in Actinobacillus actinomycetemcomitans, where it is involved in the synthesis of the serotype c-specific polysaccharide antigen. nih.gov The systematic name for this enzyme class is dTDP-6-deoxy-L-talose:NADP+ 4-oxidoreductase. wikipedia.org

| Property | Description | References |

|---|---|---|

| Enzyme Name | dTDP-6-deoxy-L-lyxo-4-hexulose reductase (Tll) | oup.comresearchgate.net |

| EC Number | 1.1.1.134 | wikipedia.org |

| Substrate | This compound | nih.govresearchgate.net |

| Product | dTDP-6-deoxy-L-talose | nih.govwikipedia.org |

| Enzyme Family | Oxidoreductase | wikipedia.org |

| Biological Role | Biosynthesis of dTDP-6-deoxy-L-talose for bacterial polysaccharide antigens. | nih.gov |

The formation of either dTDP-L-rhamnose or dTDP-6-deoxy-L-talose from the same precursor molecule is a clear example of how enzymatic specificity dictates the stereochemistry of the final product. nih.gov Although both RmlD and Tll catalyze the reduction of the C4-keto group of this compound, they do so with opposite stereospecificity. This results in the formation of C4 epimers: L-rhamnose (a 6-deoxy-L-mannose derivative) and L-talose (a 6-deoxy-L-talose derivative). researchgate.net

Interestingly, the amino acid sequence of the Tll enzyme that forms dTDP-6-deoxy-L-talose shares only weak homology with the RmlD enzyme that forms dTDP-L-rhamnose. nih.gov This divergence in sequence accounts for differences in the active site architecture, which in turn governs how the substrate is positioned relative to the NADPH cofactor, ultimately determining on which face of the carbonyl group the hydride attack occurs. This precise control of stereochemistry allows organisms to generate a diverse array of sugars from a common intermediate. nih.govresearchgate.net

Exploration of Other Potential Enzymatic Derivatives

Beyond the well-characterized pathways to L-rhamnose and L-talose, the dTDP-4-keto-6-deoxyhexose intermediate scaffold is a substrate for other reductases that generate further structural diversity. For instance, a dTDP-4-keto-6-deoxyglucose reductase (GerKI) from Streptomyces sp. has been characterized in the biosynthesis of dTDP-6-deoxy-D-allose, an unusual deoxysugar found in macrolide antibiotics. nih.govoup.com This enzyme acts on dTDP-4-keto-6-deoxy-D-glucose, a closely related intermediate, and exhibits specific reductive activity on the 4-keto carbon, but only when the hydroxyl group at the C3 position is in an axial configuration. nih.gov The existence of such enzymes highlights the potential for this compound to be converted into other, as-yet-uncharacterized deoxysugar derivatives, depending on the specific enzymatic machinery present in an organism. These NDP-4-keto-6-deoxyhexose reductases are crucial for creating the variety of unusual sugars found in natural products. oup.com

Biological Roles and Metabolic Integration

Central Role in Nucleotide Sugar Metabolism

dTDP-4-dehydro-6-deoxy-L-mannose is a key intermediate in the highly conserved four-step enzymatic pathway responsible for the synthesis of dTDP-L-rhamnose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP). frontiersin.orgresearchgate.net This pathway is ubiquitous in both Gram-positive and Gram-negative bacteria. nih.gov

The formation of this compound is the third step in this pathway, catalyzed by the enzyme dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC). semanticscholar.orgwikipedia.org This enzyme facilitates a double epimerization at the C3 and C5 positions of its substrate, dTDP-4-dehydro-6-deoxy-D-glucose. wikipedia.org The product, this compound, is then acted upon by the final enzyme in the pathway, dTDP-4-dehydrorhamnose reductase (RmlD), which reduces the C4 keto group to yield the final product, dTDP-L-rhamnose. semanticscholar.orgwikipedia.org

The enzymes involved in this pathway are essential for the viability and virulence of many pathogenic bacteria, making them attractive targets for the development of novel antimicrobial agents. nih.govbiorxiv.org

| Step | Substrate | Enzyme | Product |

| 1 | Glucose-1-phosphate + dTTP | RmlA (Glucose-1-phosphate thymidylyltransferase) | dTDP-D-glucose |

| 2 | dTDP-D-glucose | RmlB (dTDP-D-glucose 4,6-dehydratase) | dTDP-4-dehydro-6-deoxy-D-glucose |

| 3 | dTDP-4-dehydro-6-deoxy-D-glucose | RmlC (dTDP-4-dehydrorhamnose 3,5-epimerase) | This compound |

| 4 | This compound | RmlD (dTDP-4-dehydrorhamnose reductase) | dTDP-L-rhamnose |

Contribution to Polysaccharide and Glycoconjugate Assembly

As the direct precursor to dTDP-L-rhamnose, this compound is integral to the biosynthesis of numerous polysaccharides and glycoconjugates that are critical for bacterial cell structure and function.

L-rhamnose, derived from this compound, is a common component of the O-antigen portion of lipopolysaccharides (LPS) in many Gram-negative bacteria. nih.gov The O-antigen is a highly variable polysaccharide chain that extends from the bacterial outer membrane and plays a crucial role in virulence, protecting the bacterium from the host's immune system and contributing to the structural integrity of the cell envelope. nih.gov The biosynthesis of the O-antigen requires the transfer of L-rhamnose from its activated nucleotide sugar form, dTDP-L-rhamnose, a process that is dependent on the metabolic pathway involving this compound. uniprot.orguniprot.org

In some bacteria, such as certain strains of Lactobacillus rhamnosus, the genes responsible for the biosynthesis of the sugar nucleotide precursor dTDP-L-rhamnose, including the formation of this compound, are located within the exopolysaccharide (EPS) biosynthesis gene cluster. researchgate.net This co-localization suggests a coordinated regulation of precursor synthesis and polysaccharide assembly. researchgate.net Exopolysaccharides are high-molecular-weight polymers that are secreted into the extracellular environment and can be involved in biofilm formation, adhesion, and protection against environmental stresses.

The pathway leading to dTDP-L-rhamnose, and therefore involving this compound, is also essential for the glycosylation of proteins in various organisms. In archaea, such as Haloferax volcanii, this pathway is required for the N-glycosylation of the surface (S)-layer glycoprotein. nih.govplos.org In some bacteria, L-rhamnose is a component of the linker unit that attaches the cell wall arabinogalactan (B145846) to the peptidoglycan layer, a critical structural feature. nih.gov

Intermediary in Biosynthesis of Specialized Metabolites

The metabolic pathway that includes this compound is not only crucial for the synthesis of structural components but also for the production of specialized secondary metabolites with significant biological activity.

This compound is an intermediate in the biosynthesis of the antibiotic streptomycin (B1217042), which is produced by Streptomyces griseus. uniprot.orgkegg.jp The streptose (B1236354) moiety of streptomycin is derived from D-glucose via a dTDP-glucose pathway. kegg.jp The enzyme dTDP-4-dehydrorhamnose reductase (StrL), which is involved in this pathway, catalyzes the reduction of a dTDP-4-keto-6-deoxyhexose intermediate to yield a precursor for the streptose sugar. uniprot.org The metabolic pathways for nucleotide sugar metabolism, including the formation of this compound, are thus directly linked to the production of this important antibiotic. wikipedia.orgwikipedia.org

Participation in Polyketide Sugar Unit Biosynthesis

This compound is a crucial intermediate in the biosynthesis of nucleotide sugars, particularly in pathways leading to the formation of 6-deoxyhexoses. These sugars are vital components of many complex natural products, including polyketide antibiotics. The metabolic pathway involving this compound is a key source of the sugar moieties that are attached to polyketide aglycones, often being essential for their biological activity.

The primary role of this compound in this context is as a precursor in the biosynthesis of dTDP-L-rhamnose. wikipedia.orgfrontiersin.org This process is catalyzed by a conserved set of enzymes known as RmlA, RmlB, RmlC, and RmlD. semanticscholar.orgnih.gov

Biosynthetic Pathway of dTDP-L-rhamnose:

Formation of dTDP-D-glucose: The pathway initiates with the reaction between glucose-1-phosphate and dTTP, catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA), to produce dTDP-D-glucose. frontiersin.orgnih.gov

Dehydration Step: Next, dTDP-D-glucose 4,6-dehydratase (RmlB) converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. frontiersin.orgnih.govoup.com

Epimerization Step: dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) then acts on this intermediate, catalyzing a double epimerization at the C3 and C5 positions to yield this compound. semanticscholar.orgnih.govoup.com

Reduction Step: Finally, the enzyme dTDP-4-dehydrorhamnose reductase (RmlD) reduces the keto group at the C4 position of this compound in an NAD(P)H-dependent reaction to form the final product, dTDP-L-rhamnose. wikipedia.orgsemanticscholar.org

This enzymatic pathway is integral to the metabolism of nucleotide sugars and is directly linked to polyketide sugar unit biosynthesis. wikipedia.orgkegg.jp The resulting dTDP-L-rhamnose serves as an activated sugar donor, ready to be transferred by glycosyltransferases to a polyketide scaffold. The attachment of this deoxysugar can significantly influence the polyketide's stability, solubility, and mechanism of action.

Table 1: Key Enzymes in the Biosynthesis of dTDP-L-rhamnose

| Enzyme Name | Gene Name | EC Number | Substrate | Product |

| Glucose-1-phosphate thymidylyltransferase | RmlA | 2.7.7.24 | Glucose-1-phosphate + dTTP | dTDP-D-glucose |

| dTDP-D-glucose 4,6-dehydratase | RmlB | 4.2.1.46 | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |

| dTDP-4-dehydrorhamnose 3,5-epimerase | RmlC | 5.1.3.13 | dTDP-4-keto-6-deoxy-D-glucose | This compound |

| dTDP-4-dehydrorhamnose reductase | RmlD | 1.1.1.133 | This compound | dTDP-L-rhamnose |

Precursor for Engineered Glycosylated Natural Products (e.g., Quercetin (B1663063) Glycosides)

The pathways that synthesize activated deoxysugars, such as the one involving this compound, are prime targets for metabolic engineering. By manipulating these pathways, it is possible to generate novel glycosylated natural products with potentially enhanced or altered biological activities. This compound serves as a critical branch-point intermediate that can be shuttled towards different enzymatic modifications to produce a variety of sugars.

One significant application is in the production of engineered flavonoid glycosides. Flavonoids, like quercetin, are plant secondary metabolites known for their antioxidant properties, and their glycosylation pattern heavily influences their bioavailability and bioactivity. nih.gov

In a notable example of metabolic engineering, researchers modified the sugar biosynthesis pathways in Escherichia coli to produce a novel quercetin glycoside. researchgate.net The strategy involved redirecting metabolic flux away from the natural production of dTDP-L-rhamnose and towards the synthesis of another deoxysugar, dTDP-6-deoxy-L-talose.

Engineering Strategy:

Target Intermediate: The key intermediate, this compound, is the substrate for two competing enzymes:

RmlD (rfbD): The native dTDP-4-dehydrorhamnose reductase, which produces dTDP-L-rhamnose. researchgate.net

Tll: A dTDP-6-deoxy-L-lyxo-4-hexulose reductase, which can produce dTDP-6-deoxy-L-talose. researchgate.net

Pathway Modification: To favor the production of the desired talose sugar, the gene for the competing reductase, rfbD (RmlD), was deleted from the E. coli genome. researchgate.net

Heterologous Expression: A plant glycosyltransferase, AtUGT78D1 from Arabidopsis thaliana, capable of transferring 6-deoxytalose to quercetin, was introduced into the engineered strain. researchgate.net

By blocking the conversion of this compound to dTDP-L-rhamnose, the metabolic flux was successfully channeled through the alternative reductase (Tll), leading to the accumulation of dTDP-6-deoxy-L-talose. This engineered precursor was then utilized by the introduced glycosyltransferase to produce quercetin-3-O-taloside, a novel glycoside not typically found in nature. researchgate.net This work highlights the potential of using this compound as a precursor for creating diverse, engineered natural products.

Table 2: Research Findings on Engineered Glycosylation

| Engineered Product | Organism | Key Intermediate | Genetic Modification | Finding |

| Quercetin-3-O-taloside | Escherichia coli | This compound | Deletion of rfbD (RmlD); expression of tll (reductase) and AtUGT78D1 (glycosyltransferase) | Redirected metabolic flux from the intermediate to produce dTDP-6-deoxy-L-talose, enabling the synthesis of a novel quercetin glycoside. researchgate.net |

Advanced Research Methodologies for Characterization and Analysis

In Vitro Reconstitution and Kinetic Analysis of Enzymatic Reactions

The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) involves a four-step enzymatic pathway catalyzed by the enzymes RmlA, RmlB, RmlC, and RmlD. researchgate.netfrontiersin.org In vitro reconstitution of this pathway allows for the detailed study of each enzymatic step and the characterization of their kinetic parameters.

This process typically involves the overexpression and purification of the individual Rml enzymes. semanticscholar.org The enzymatic reactions are then carried out sequentially or in a one-pot synthesis, where all enzymes and substrates are combined. frontiersin.org

Key findings from in vitro studies include:

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. frontiersin.org

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. frontiersin.org

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to produce dTDP-4-dehydro-6-deoxy-L-mannose (also known as dTDP-4-keto-rhamnose). frontiersin.orgnih.gov

RmlD (this compound reductase): Reduces this compound to the final product, dTDP-L-rhamnose, in an NADPH-dependent reaction. frontiersin.orgwikipedia.org

Kinetic analyses of these enzymes have been performed to determine parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), providing insights into the efficiency and substrate specificity of each enzyme. For instance, studies on enzymes from Saccharothrix syringae have determined the kinetic values for Ss-RmlA and Ss-RmlB. frontiersin.org The pH and temperature optima for these reactions have also been established to maximize product yield. frontiersin.org

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) |

|---|---|---|---|

| Ss-RmlA | dTTP | 49.56 | 5.39 |

| Glc-1-P | 117.30 | 3.46 | |

| Ss-RmlB | dTDP-glucose | 98.60 | 11.2 |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of the intermediates and the final product of the dTDP-L-rhamnose biosynthetic pathway. frontiersin.orgnih.gov Following enzymatic synthesis and purification, typically by high-performance liquid chromatography (HPLC), the products are analyzed by various NMR techniques. nih.gov

Mass Spectrometry-Based Metabolomics for Pathway Intermediates

Mass spectrometry (MS) is an essential technique for the detection and identification of the intermediates in the dTDP-L-rhamnose pathway, including this compound. frontiersin.orgnih.gov This method provides highly sensitive and accurate mass measurements of the molecules.

Liquid chromatography-mass spectrometry (LC-MS) is commonly employed to separate the components of a reaction mixture before they are introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a soft ionization technique often used to generate ions of the sugar nucleotides without significant fragmentation. frontiersin.org

By analyzing the mass-to-charge ratio (m/z) of the ions, researchers can confirm the identity of the expected intermediates. For example, the deprotonated molecule [M-H]⁻ of dTDP-4-dehydro-6-deoxy-D-glucose has been observed at an m/z of 545.0509, and the final product, dTDP-L-rhamnose, at an m/z of 547.0770. frontiersin.org Metabolomic studies using LC-MS have also been used to detect the presence of dTDP-L-rhamnose in vivo in organisms like Caenorhabditis elegans. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Enzyme Structure Determination

Understanding the three-dimensional structure of the Rml enzymes is crucial for elucidating their catalytic mechanisms and for designing potential inhibitors. X-ray crystallography has been the primary method for determining the atomic-resolution structures of these enzymes.

Crystal structures are available for all four Rml enzymes from various bacterial species, revealing a high degree of structural conservation. nih.gov For example, the crystal structure of dTDP-4-dehydro-β-L-rhamnose reductase (RfbD) from Bacillus anthracis in complex with NADP⁺ has been determined to a resolution of 2.65 Å. researchgate.net Similarly, the structures of the 3,4-ketoisomerases WlaRA and WlaRB have been solved at 2.14 and 2.0 Å resolution, respectively. researchgate.net These structures have identified key catalytic residues and provided insights into substrate binding and the enzymatic mechanism. As of late 2007, five structures for dTDP-4-dehydrorhamnose reductase have been deposited in the Protein Data Bank. wikipedia.org

While X-ray crystallography remains a powerful tool, cryo-electron microscopy (cryo-EM) is emerging as a valuable alternative, particularly for large enzyme complexes or proteins that are difficult to crystallize.

Bioinformatic Approaches for Pathway Prediction and Homolog Identification

Bioinformatic tools are indispensable for identifying the genes encoding the enzymes of the dTDP-L-rhamnose pathway in newly sequenced genomes. Homology searches, using tools like BLAST, allow researchers to identify putative rml genes based on sequence similarity to known, functionally characterized enzymes from other organisms. frontiersin.org

Multiple sequence alignments of homologous proteins can reveal conserved motifs and catalytic residues that are critical for enzyme function. frontiersin.org For example, analysis of RmlD homologs has identified a conserved serine-tyrosine-lysine catalytic triad (B1167595). semanticscholar.org Furthermore, bioinformatic analysis can predict the oligomeric state of enzymes, such as whether RmlD enzymes are likely to be monomeric or dimeric. nih.gov

Comparative Biochemistry and Evolutionary Perspectives

Evolutionary Conservation and Diversification of dTDP-Deoxyhexose Biosynthesis Pathways Across Domains of Life (Bacteria, Archaea)

The biosynthesis pathway leading to the formation of dTDP-L-rhamnose, which proceeds via the intermediate dTDP-4-dehydro-6-deoxy-L-mannose, is a highly conserved process, especially within Bacteria and Archaea. researchgate.net This pathway is the most common route for producing activated L-rhamnose, a crucial component of many bacterial cell wall polysaccharides, such as the O-antigen of lipopolysaccharides (LPS), and various natural products. dundee.ac.ukfrontiersin.org The conservation of this pathway underscores the fundamental importance of rhamnose-containing structures for the viability and interaction of these microorganisms with their environment.

In Bacteria , the dTDP-L-rhamnose biosynthetic pathway is nearly ubiquitous among both gram-negative and gram-positive species. dundee.ac.uk It typically involves a canonical sequence of four enzymatic reactions catalyzed by the RmlA, RmlB, RmlC, and RmlD proteins. researchgate.netfrontiersin.org The genes encoding these enzymes (rmlA, rmlB, rmlC, rmlD) are often found organized in a single operon, ensuring their coordinated expression. researchgate.net This genetic linkage is a strong indicator of the pathway's evolutionary conservation and functional importance. For instance, this organization is observed in diverse bacteria such as Lactobacillus rhamnosus and Salmonella enterica. frontiersin.orgresearchgate.net

The pathway begins with RmlA (glucose-1-phosphate thymidylyltransferase), which converts glucose-1-phosphate and dTTP into dTDP-D-glucose. researchgate.net The second step is catalyzed by RmlB (dTDP-D-glucose 4,6-dehydratase), which transforms dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. frontiersin.orguniprot.org The third enzyme, RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase), then acts on this intermediate to produce This compound (also known as dTDP-4-keto-L-rhamnose). frontiersin.org Finally, RmlD (dTDP-4-dehydro-L-rhamnose reductase) reduces this compound to the final product, dTDP-L-rhamnose. frontiersin.orguniprot.org

Interestingly, while prevalent in prokaryotes, this pathway is rare in animals. nih.gov However, a highly conserved dTDP-rhamnose biosynthetic pathway has been identified and characterized in the nematode Caenorhabditis elegans, indicating that the genetic toolkit for this process has been retained in some metazoan lineages. nih.gov

Analysis of Enzyme Homologs and Isoforms Across Different Species

The enzymes of the dTDP-deoxyhexose pathways exhibit a wide range of homologs and isoforms across different species, reflecting both evolutionary conservation of function and adaptation to specific metabolic needs. Analysis of these related enzymes provides insight into the pathway's molecular evolution.

Enzyme homologs, which are proteins sharing a common ancestry, are widespread. For example, the RmlD enzyme from the bacterium Sinorhizobium fredii shares significant sequence similarity with RmlD proteins in other bacteria, indicating a conserved function in catalyzing the final reduction step to dTDP-L-rhamnose. uniprot.org Similarly, the RmlB enzyme (dTDP-glucose 4,6-dehydratase) from Escherichia coli is homologous to enzymes found in numerous other bacterial species responsible for O-antigen biosynthesis. uniprot.org These enzymes often belong to larger protein superfamilies, such as the reductase-epimerase-dehydrogenase (RED) enzyme homology superfamily, which includes enzymes from various metabolic pathways. nih.gov

Isoforms, which are different forms of the same enzyme produced in a particular species, can provide an additional layer of metabolic regulation. In humans, the biosynthesis of GDP-L-fucose, a process analogous to dTDP-L-rhamnose synthesis, involves the enzyme GDP-D-mannose-4,6-dehydratase (GMD). nih.gov Studies have revealed that at least two functional isoforms of human GMD exist, a long form (L-GMD) and a medium form (M-GMD), which arise from different translation start sites. nih.gov While their kinetic properties appear similar, the existence of these isoforms suggests potential for differential regulation or expression in various cell types. nih.gov

The nematode C. elegans provides another example of a species-specific enzyme constellation for this pathway. The enzymes, designated RML-1 through RML-5, perform the canonical functions. nih.gov Notably, the reductase RML-4 requires co-expression with another protein, RML-5, to form an active complex, a feature not universally observed in their bacterial counterparts. nih.gov

| Enzyme (Function) | Organism | Designation | Key Findings | Reference |

|---|---|---|---|---|

| dTDP-4-dehydrorhamnose reductase | Sinorhizobium fredii | RmlD | Homologous to RmlD in other bacteria; involved in the final step of dTDP-L-rhamnose synthesis. | uniprot.org |

| dTDP-glucose 4,6-dehydratase | Escherichia coli | RfbB (RmlB) | Catalyzes the dehydration of dTDP-D-glucose; homologous to enzymes in other bacteria for O-antigen synthesis. | uniprot.org |

| GDP-D-mannose 4,6-dehydratase | Homo sapiens | GMD (long and medium isoforms) | Two functional isoforms (L-GMD and M-GMD) exist with similar kinetics but suggest potential for differential regulation. | nih.gov |

| dTDP-rhamnose biosynthesis enzymes | Caenorhabditis elegans | RML-1, RML-2, RML-3, RML-4, RML-5 | A complete, functional pathway exists in a nematode. The reductase (RML-4) requires a partner protein (RML-5) for activity. | nih.gov |

Divergent Pathways for Similar Sugar Nucleotides (e.g., dTDP vs. UDP pathways)

While dTDP-activated sugars are the most diverse in nature, particularly in bacteria, other nucleotide carriers like uridine (B1682114) diphosphate (B83284) (UDP) are also used to activate deoxyhexoses, leading to divergent but functionally similar pathways. researchgate.net The choice of nucleotide carrier often delineates a major evolutionary and functional split between different domains of life.

The biosynthesis of L-rhamnose can proceed via either a dTDP- or a UDP-linked pathway. dundee.ac.uk

dTDP-L-rhamnose Pathway : This pathway is predominantly found in bacteria and archaea. dundee.ac.uk It starts with dTTP and glucose-1-phosphate and proceeds through the intermediates dTDP-D-glucose, dTDP-4-keto-6-deoxy-D-glucose, and This compound . researchgate.net The enzymes (RmlA, B, C, D) are typically monofunctional proteins. mdpi.com

UDP-L-rhamnose Pathway : This pathway is the primary route for L-rhamnose synthesis in plants and other eukaryotes like fungi. dundee.ac.uk It begins with UTP and glucose-1-phosphate. In plants, the enzymes for the dehydration, epimerization, and reduction steps are often fused into a single, large multifunctional enzyme. dundee.ac.uk

The enzymes involved in these parallel pathways show specificity for their respective nucleotide substrates. For example, a study on the protist Trichomonas vaginalis identified a UDP-D-glucose 4,6-dehydratase (UGD), the first enzyme in its L-rhamnose pathway. mdpi.com This enzyme showed a significant preference for the UDP-D-glucose substrate over dTDP-D-glucose. mdpi.com This preference is thought to be mediated by the differential recognition of the ribose moiety in UDP versus the deoxyribose in dTDP. mdpi.com Interestingly, the T. vaginalis pathway appears to be an evolutionary intermediate; while it preferentially uses a UDP-activated sugar like eukaryotes, it employs separate enzymes for the subsequent steps, similar to prokaryotes. mdpi.com

This divergence highlights how different evolutionary lineages have adapted distinct strategies to produce the same final monosaccharide unit, L-rhamnose, for incorporation into complex glycans.

| Feature | dTDP-L-Rhamnose Pathway | UDP-L-Rhamnose Pathway | Reference |

|---|---|---|---|

| Primary Domain(s) | Bacteria, Archaea | Plants, Fungi, other Eukaryotes | dundee.ac.uk |

| Starting Nucleotide Triphosphate | dTTP | UTP | researchgate.netmdpi.com |

| Key Intermediate | This compound | UDP-4-keto-6-deoxy-D-glucose | frontiersin.orgmdpi.com |

| Enzyme Organization | Typically separate, monofunctional enzymes (e.g., RmlA, B, C, D) | Often large, multifunctional enzymes in plants | dundee.ac.ukmdpi.com |

| Example Organism | Salmonella enterica, Lactobacillus rhamnosus | Arabidopsis thaliana, Trichomonas vaginalis (preferential) | researchgate.netmdpi.com |

Q & A

Basic: What is the role of dTDP-4-dehydro-6-deoxy-L-mannose in bacterial biosynthetic pathways?

This compound is a key intermediate in the biosynthesis of L-rhamnose, a saccharide critical for bacterial cell wall integrity. It is generated via the oxidation of dTDP-6-deoxy-L-mannose by dTDP-4-dehydrorhamnose reductase (RmlD), which uses NADP⁺ as a cofactor . This reaction is the fifth step in the L-rhamnose activation pathway, as outlined in the KEGG database. The compound is subsequently reduced to dTDP-L-rhamnose, which is incorporated into structural polysaccharides in pathogens like Aneurinibacillus thermoaerophilus .

Basic: Which enzymes catalyze the synthesis and modification of this compound?

The primary enzyme involved is RmlD (EC 1.1.1.133), which oxidizes dTDP-6-deoxy-L-mannose to form this compound, producing NADPH . In A. thermoaerophilus, the bifunctional enzyme Gmd (GDP-mannose dehydratase) also participates in related pathways, converting GDP-D-mannose to GDP-6-deoxy-D-lyxo-4-hexulose, which is further reduced by Rmd to GDP-D-rhamnose . Additionally, dTDP-4-dehydrorhamnose reductase operates in a complex with dTDP-4-dehydrorhamnose 3,5-epimerase (EC 5.1.3.13), facilitating substrate channeling .

Basic: What analytical methods are used to detect and quantify this compound in vitro?

Researchers employ high-performance liquid chromatography (HPLC) to separate and quantify intermediates like GDP-6-deoxy-D-lyxo-4-hexulose and GDP-D-rhamnose based on retention times . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, as demonstrated in the identification of GDP-α-D-rhamnose in A. thermoaerophilus . Enzyme activity assays using NADPH/NADH absorbance at 340 nm are also standard for kinetic studies .

Advanced: How can researchers address challenges in quantifying intracellular concentrations of nucleotide sugars like this compound?

Direct quantification is hindered by low intracellular pools and overlapping metabolic pathways. A methodological workaround involves genetic knockout strategies (e.g., deleting galU, rffA, and rfbD in E. coli) to block competing pathways, thereby increasing the relative abundance of target intermediates like dTDP-6-deoxy-L-talose . Metabolic flux analysis using isotopically labeled precursors can further resolve pathway dynamics .

Advanced: What metabolic engineering strategies enhance the production of this compound derivatives?

Engineering microbial hosts (e.g., E. coli) involves overexpressing pathway-specific genes (e.g., rmlD) and knocking out competing genes (e.g., rfbD for rhamnose synthesis). For example, E. coli/ΔgalUΔrffAΔrfbD increased dTDP-6-deoxy-L-talose production by 98 mg/L, enabling glycosylation of flavonoids . Molecular docking of glycosyltransferases with nucleotide sugars can also predict product specificity and optimize pathway design .

Advanced: How can structural analysis resolve ambiguities in the enzyme-substrate interactions of this compound?

X-ray crystallography of RmlD’s substrate-binding domain reveals residues critical for sugar nucleotide recognition . NMR titration experiments map binding interfaces by tracking chemical shift perturbations in enzyme-ligand complexes . Comparative modeling with homologs (e.g., Gmd/Rmd from A. thermoaerophilus) provides insights into evolutionary adaptations in cofactor usage .

Advanced: What experimental evidence supports the functional coupling of dTDP-4-dehydrorhamnose reductase and epimerase?

Studies on the enzyme complex (EC 1.1.1.133 and EC 5.1.3.13) demonstrate substrate channeling, where the epimerase directly transfers intermediates to the reductase without solvent exposure . Kinetic assays using purified complexes show enhanced reaction rates compared to isolated enzymes. Disruption of complex formation via competitive inhibitors or mutations reduces pathway efficiency, confirming functional synergy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.